molecular formula C25H22ClNO6 B13789540 5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2-chloro-4-(dimethylamino)phenyl)methyl)-3-methylsalicylic acid CAS No. 93964-61-5

5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2-chloro-4-(dimethylamino)phenyl)methyl)-3-methylsalicylic acid

Cat. No.: B13789540
CAS No.: 93964-61-5
M. Wt: 467.9 g/mol
InChI Key: AAMZDEGBAPMQAP-RCCKNPSSSA-N
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Description

5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2-chloro-4-(dimethylamino)phenyl)methyl)-3-methylsalicylic acid is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including carboxylic acid, methyl, chloro, and dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2-chloro-4-(dimethylamino)phenyl)methyl)-3-methylsalicylic acid involves multiple steps. The starting materials typically include 3-methylsalicylic acid and 2-chloro-4-(dimethylamino)benzaldehyde. The reaction proceeds through a series of condensation and cyclization reactions under controlled conditions. Common reagents used in the synthesis include strong acids or bases, organic solvents, and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as chromatography and crystallization are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2-chloro-4-(dimethylamino)phenyl)methyl)-3-methylsalicylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2-chloro-4-(dimethylamino)phenyl)methyl)-3-methylsalicylic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2-chloro-4-(dimethylamino)phenyl)methyl)-3-methylsalicylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2-chloro-4-(dimethylamino)phenyl)methyl)-3-methylsalicylic acid apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

93964-61-5

Molecular Formula

C25H22ClNO6

Molecular Weight

467.9 g/mol

IUPAC Name

5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-[2-chloro-4-(dimethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid

InChI

InChI=1S/C25H22ClNO6/c1-12-7-14(9-18(22(12)28)24(30)31)21(17-6-5-16(27(3)4)11-20(17)26)15-8-13(2)23(29)19(10-15)25(32)33/h5-11,28H,1-4H3,(H,30,31)(H,32,33)/b21-15+

InChI Key

AAMZDEGBAPMQAP-RCCKNPSSSA-N

Isomeric SMILES

CC1=CC(=CC(=C1O)C(=O)O)/C(=C\2/C=C(C(=O)C(=C2)C(=O)O)C)/C3=C(C=C(C=C3)N(C)C)Cl

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)O)C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=C(C=C(C=C3)N(C)C)Cl

Origin of Product

United States

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